![molecular formula C36H50O6 B12604607 1,3,5-Tripropoxy-2-[4-(2,4,6-tripropoxyphenyl)phenyl]benzene CAS No. 917981-30-7](/img/structure/B12604607.png)
1,3,5-Tripropoxy-2-[4-(2,4,6-tripropoxyphenyl)phenyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Tripropoxy-2-[4-(2,4,6-tripropoxyphenyl)phenyl]benzene is an organic compound characterized by its complex aromatic structure
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This reaction typically requires a palladium catalyst and a boron reagent, with the reaction conditions carefully controlled to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with additional steps to ensure purity and consistency. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions
1,3,5-Tripropoxy-2-[4-(2,4,6-tripropoxyphenyl)phenyl]benzene can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
1,3,5-Tripropoxy-2-[4-(2,4,6-tripropoxyphenyl)phenyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
The mechanism of action of 1,3,5-Tripropoxy-2-[4-(2,4,6-tripropoxyphenyl)phenyl]benzene involves its interaction with molecular targets through its aromatic and propoxy groups. These interactions can influence various biochemical pathways, potentially leading to changes in enzyme activity or protein function. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
1,3,5-Tripropoxybenzene: Similar in structure but lacks the additional phenyl groups.
2,4,6-Tripropoxy-1,3,5-triazine: Contains a triazine ring instead of a benzene ring.
1,3,5-Tripropoxy-2,4,6-trimethylbenzene: Similar propoxy groups but with methyl groups instead of phenyl groups.
Uniqueness
1,3,5-Tripropoxy-2-[4-(2,4,6-tripropoxyphenyl)phenyl]benzene is unique due to its extended aromatic system and multiple propoxy groups, which can enhance its reactivity and potential applications in various fields. This compound’s structure allows for versatile chemical modifications and interactions, making it a valuable tool in scientific research and industrial applications.
属性
CAS 编号 |
917981-30-7 |
|---|---|
分子式 |
C36H50O6 |
分子量 |
578.8 g/mol |
IUPAC 名称 |
1,3,5-tripropoxy-2-[4-(2,4,6-tripropoxyphenyl)phenyl]benzene |
InChI |
InChI=1S/C36H50O6/c1-7-17-37-29-23-31(39-19-9-3)35(32(24-29)40-20-10-4)27-13-15-28(16-14-27)36-33(41-21-11-5)25-30(38-18-8-2)26-34(36)42-22-12-6/h13-16,23-26H,7-12,17-22H2,1-6H3 |
InChI 键 |
LGMMDTNCSYCSGK-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=CC(=C(C(=C1)OCCC)C2=CC=C(C=C2)C3=C(C=C(C=C3OCCC)OCCC)OCCC)OCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


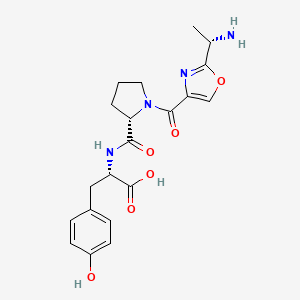
![N-[Ethoxy(phenyl)phosphoryl]-L-tyrosine](/img/structure/B12604532.png)
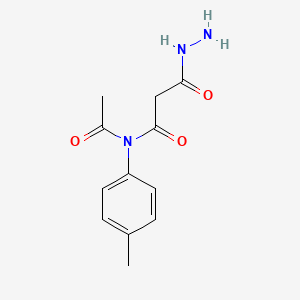
![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-4-(1-piperazinyl)-](/img/structure/B12604548.png)
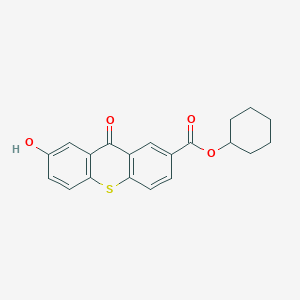
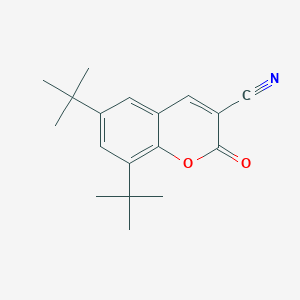
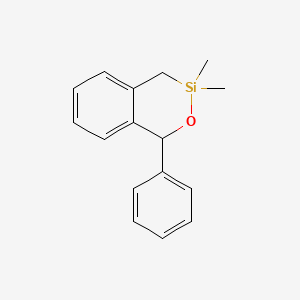
![[2-(3,4-Dimethoxyanilino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B12604582.png)
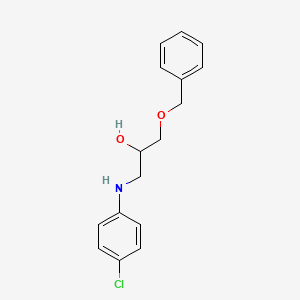
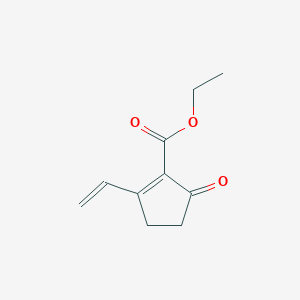

![2-{[(1-Benzyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B12604597.png)

![ethyl (2S)-3-(4-hydroxy-3,5-diiodophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B12604604.png)
